
Propanoic acid, 2-chloro, 1-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-chloro, 1-methylpropyl ester is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . . This compound is characterized by the presence of a propanoic acid esterified with a 2-chloro group and a 1-methylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro, 1-methylpropyl ester typically involves the esterification of 2-chloropropanoic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-chloro, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-chloropropanoic acid and 1-methylpropanol in the presence of a strong acid or base.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methylpropanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2-chloro, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-chloro, 1-methylpropyl ester involves its hydrolysis to release 2-chloropropanoic acid and 1-methylpropanol. The 2-chloropropanoic acid can then interact with various molecular targets, such as enzymes, to exert its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but lacks the chlorine atom.
Propanoic acid, 2-chloro-, methyl ester: Contains a methyl group instead of a 1-methylpropyl group.
Propanoic acid, 2,2-dimethyl-, (1R,2S)-3-chloro-2-(2,4-difluorophenyl)-2-hydroxy-1-methylpropyl ester: More complex structure with additional functional groups.
Uniqueness
Propanoic acid, 2-chloro, 1-methylpropyl ester is unique due to the presence of both a chlorine atom and a 1-methylpropyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
22710-11-8 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
butan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-4-5(2)10-7(9)6(3)8/h5-6H,4H2,1-3H3 |
Clé InChI |
KHJJZURERFKRAA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


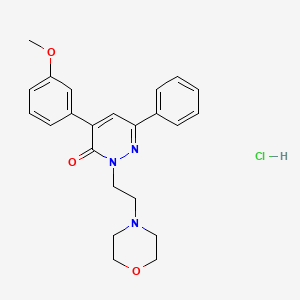
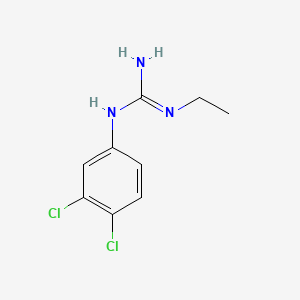
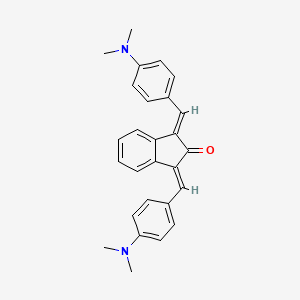

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

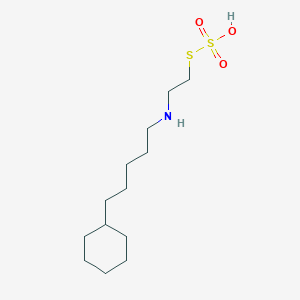
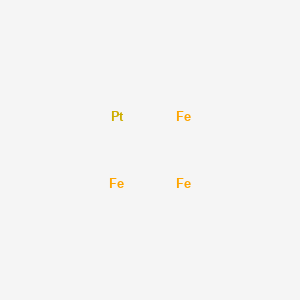
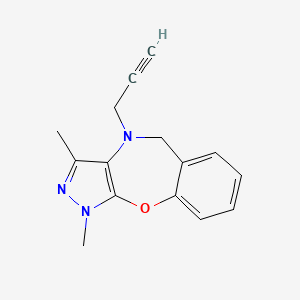
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
